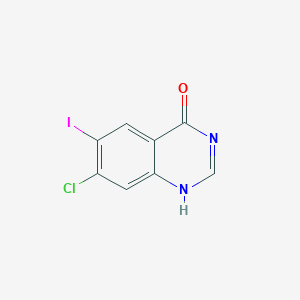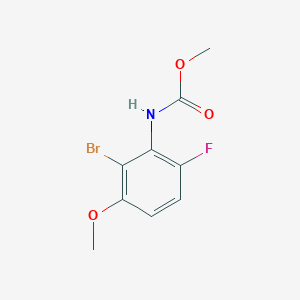
cis-Methyl 6-methylpiperidine-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Methyl 6-methylpiperidine-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is a heterocyclic building block used in various chemical syntheses and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-Methyl 6-methylpiperidine-3-carboxylate hydrochloride typically involves the reaction of 6-methylpiperidine-3-carboxylic acid with methanol in the presence of a suitable catalyst to form the ester. This ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-Methyl 6-methylpiperidine-3-carboxylate hydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: cis-Methyl 6-methylpiperidine-3-carboxylate hydrochloride is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific receptors or enzymes in the body .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique structure makes it a valuable intermediate in the synthesis of polymers and other industrial products .
Mécanisme D'action
The mechanism of action of cis-Methyl 6-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Methyl 6-methylpiperidine-3-carboxylate: Similar structure but lacks the hydrochloride salt form.
6-Methylpiperidine-3-carboxylic acid: The precursor in the synthesis of cis-Methyl 6-methylpiperidine-3-carboxylate hydrochloride.
Piperidine derivatives: Various piperidine-based compounds with different substituents.
Uniqueness: this compound is unique due to its specific cis-configuration and the presence of both methyl and ester groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
methyl (3R,6S)-6-methylpiperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-3-4-7(5-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCIOCKRYRXGEP-UOERWJHTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate](/img/structure/B8131999.png)









![2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one](/img/structure/B8132076.png)


